molecular formula C15H14ClNO2 B2375137 N-(2-chlorophenyl)-2-ethoxybenzamide CAS No. 303990-77-4

N-(2-chlorophenyl)-2-ethoxybenzamide

Cat. No. B2375137
CAS RN: 303990-77-4
M. Wt: 275.73
InChI Key: QJTXPAPJIDPGGC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-ethoxybenzamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme and is used in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Scientific Research Applications

Crystal Structure Analysis

  • Ethenzamide–gentisic acid–acetic acid Co-crystal Solvate Study : Research on the co-crystal solvate of 2-ethoxybenzamide with gentisic acid and acetic acid revealed a complex molecular assembly. This study highlights the importance of 2-ethoxybenzamide in forming supramolecular acid–amide heterosynthons, which are crucial for understanding drug interactions and crystal engineering (Aitipamula, Chow, & Tan, 2010).

Molecular Binding Studies

  • Dopamine D(4) Receptor Ligand Analysis : Investigations into N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) as a probe for dopamine D(4) receptor density in rat striatum demonstrate its utility in neuroscience research. This compound provides insights into receptor specific binding and distribution, enhancing our understanding of neurological processes (Colabufo et al., 2001).

Structural Configuration Studies

  • 5-chloro-2-methoxy-N-phenylbenzamide Derivatives : Research on the absolute configuration and structural modifications of 5-chloro-2-methoxy-N-phenylbenzamide derivatives provides insights into the effects of molecular modifications on physical properties and potential medicinal applications. This study used various spectroscopic and modeling techniques to elucidate structural configurations, contributing to the field of drug design and pharmaceutical chemistry (Galal et al., 2018).

Nanotechnology Applications

  • Enhanced Chondrogenesis of Stem Cells Using CTB Derivative : N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB) has been modified and utilized in the NanoScript platform to enhance gene expression and induce stem cell differentiation. This application demonstrates the potential of N-(2-chlorophenyl)-2-ethoxybenzamide derivatives in advanced biomedical research, particularly in regenerative medicine (Patel et al., 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTXPAPJIDPGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-ethoxybenzamide

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